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molecular formula C9H6ClNO2 B3040277 Methyl 4-chloro-3-cyanobenzoate CAS No. 181282-80-4

Methyl 4-chloro-3-cyanobenzoate

Cat. No. B3040277
M. Wt: 195.6 g/mol
InChI Key: RYYMSFBYYAYGOX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06812226B2

Procedure details

A solution of sodium nitrite (1.28 g) in water (8 ml) was added over 10 min to a mixture of methyl 3-amino-4-chlorobenzoate (4.0 g) in water (40 ml) and concentrated hydrochloric acid (5 ml) at 0° C. After 30 min the mixture was neutralised with aqueous sodium hydroxide solution to pH˜7 then added portionwise to a solution of copper cyanide (prepared from sodium cyanide (2.87 g) and copper(I) chloride (2.23 g) in water (40 ml)) at 0° C. The mixture was stirred at room temperature for 2 h then partitioned between ethyl acetate and water. The organics were washed with water, dried and evaporated under reduced pressure. The residue was triturated with 20% ethyl acetate/isohexane to yield a solid (1.55 g).
Quantity
1.28 g
Type
reactant
Reaction Step One
Quantity
4 g
Type
reactant
Reaction Step One
Name
Quantity
8 mL
Type
solvent
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
40 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
N([O-])=O.[Na+].N[C:6]1[CH:7]=[C:8]([CH:13]=[CH:14][C:15]=1[Cl:16])[C:9]([O:11][CH3:12])=[O:10].[OH-].[Na+].[Cu](C#N)[C:20]#[N:21]>O.Cl>[Cl:16][C:15]1[CH:14]=[CH:13][C:8]([C:9]([O:11][CH3:12])=[O:10])=[CH:7][C:6]=1[C:20]#[N:21] |f:0.1,3.4|

Inputs

Step One
Name
Quantity
1.28 g
Type
reactant
Smiles
N(=O)[O-].[Na+]
Name
Quantity
4 g
Type
reactant
Smiles
NC=1C=C(C(=O)OC)C=CC1Cl
Name
Quantity
8 mL
Type
solvent
Smiles
O
Name
Quantity
40 mL
Type
solvent
Smiles
O
Name
Quantity
5 mL
Type
solvent
Smiles
Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Three
Name
Quantity
40 mL
Type
reactant
Smiles
[Cu](C#N)C#N

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred at room temperature for 2 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
then partitioned between ethyl acetate and water
WASH
Type
WASH
Details
The organics were washed with water
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was triturated with 20% ethyl acetate/isohexane

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
ClC1=C(C=C(C(=O)OC)C=C1)C#N
Measurements
Type Value Analysis
AMOUNT: MASS 1.55 g
YIELD: CALCULATEDPERCENTYIELD 36.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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